molecular formula C7H9BrN2OS B1518736 4-(4-Bromothiazol-2-yl)morpholine CAS No. 1017781-60-0

4-(4-Bromothiazol-2-yl)morpholine

Cat. No.: B1518736
CAS No.: 1017781-60-0
M. Wt: 249.13 g/mol
InChI Key: XPFAGXZWVZAYCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(4-Bromothiazol-2-yl)morpholine is C7H9BrN2OS . It has a molecular weight of 249.13 g/mol . The structure consists of a morpholine ring attached to a thiazole ring via a carbon-carbon bond .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . Its boiling point is 348.6±52.0 °C at 760 mmHg . The compound has a molar refractivity of 52.2±0.3 cm³ .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

A notable application of derivatives closely related to 4-(4-Bromothiazol-2-yl)morpholine is in the development of inhibitors for phosphoinositide 3-kinase (PI3K). Specifically, 4-(1,3-Thiazol-2-yl)morpholine derivatives have demonstrated potent and selective inhibition of PI3K. These inhibitors have shown utility in xenograft models of tumor growth, indicating their potential in cancer therapy research (Alexander et al., 2008).

Anticancer Activities

Derivatives of this compound have been synthesized and assessed for their potential anticancer activities. Specifically, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been explored, showcasing interesting anticancer activities against cell lines such as A549 and HT29, as well as lymphocytes. These findings suggest the role of such derivatives in the development of new anticancer drugs (Nowak et al., 2014).

DNA-PK Inhibition

Another research focus has been on the synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one derivatives as surrogates for the chromen-4-one chemotype, acting as inhibitors of DNA-dependent protein kinase (DNA-PK). These studies reveal the potential of such compounds in enhancing the efficacy of radiotherapy by inhibiting DNA repair pathways in cancer cells (Cano et al., 2010).

Aggregation-Induced Emissive Properties

Research has also delved into the emissive properties of copper(I) complexes with derivatives of this compound, demonstrating significant phosphorescent emission in solid state. Such studies highlight the compound's utility in developing new materials with potential applications in optoelectronics and sensing technologies (Liu et al., 2015).

Synthesis and Biological Activity

The compound and its derivatives have also been explored for their synthesis and biological activities, such as antibacterial, antioxidant, and anti-TB properties. For example, a synthesized derivative demonstrated remarkable anti-TB activity, providing a foundation for the development of new antimicrobial agents (Mamatha S.V et al., 2019).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin sensitization (Category 1), and serious eye damage/eye irritation (Category 2A) . It may cause an allergic skin reaction and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Action Environment

The action of 4-(4-Bromothiazol-2-yl)morpholine can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, it is recommended to avoid dust formation and inhalation of mist, gas, or vapours, suggesting that air quality could also influence its action .

Properties

IUPAC Name

4-(4-bromo-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFAGXZWVZAYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656427
Record name 4-(4-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-60-0
Record name 4-(4-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromo-1,3-thiazol-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a microwave vial was added N,N-diisopropylethylamine (0.86 ml, 4.9 mmol), 2,4-dibromothiazole (1.00 g, 4.1 mmol), and morpholine (0.43 ml, 4.9 mmol) in EtOH (4 mL). The mixture was heated under microwave irradiation at 140° C. for 35 minutes. The reaction mixture was concentrated in vacuo. The crude material was dissolved in minimal DCM/MeOH and purified via MPLC (eluting with 0-30% EtOAc in hexanes) to yield 4-(4-bromothiazol-2-yl)morpholine (0.700 g, 68% yield) as a white solid.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,4-dibromothiazole (500 mg, 2.06 mmol) in morpholine (4.0 mL, 22.3 mmol) was warmed at 50° C. in a sealed tube. After 16 hours, the mixture was cooled to room temperature, diluted with 20 mL of water and extracted with three 30 mL portions of diethyl ether. The combined organic layers was washed with five 30 mL portions of water, 30 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was chromatographed over SiO2 using ethyl acetate in hexanes (0-30% gradient) to afford 458 mg (89%) of 4-(4-bromothiazol-2-yl)morpholine.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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